2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride
Description
Chemical Identity and Nomenclature
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride is a synthetic amino acid derivative with distinct structural and functional properties. Its systematic IUPAC name reflects its branched alkyl chain and phenoxyethyl substituent: This compound . Key identifiers include:
The compound features a branched propanoic acid backbone with a methyl group at the α-carbon and a 2-phenoxyethylamino substituent. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications .
Historical Context in Chemical Research
The compound emerged in the early 2010s as part of efforts to develop novel amino acid derivatives for pharmaceutical intermediates. Early synthesis routes drew inspiration from methods described in patents such as WO2009128088A2 , which outlined protocols for preparing phenoxyethylamine derivatives. For example:
- Stepwise alkylation : Reacting 2-phenoxyethylamine with α-methylpropanoic acid precursors under basic conditions.
- Salt formation : Treating the free base with hydrochloric acid to yield the hydrochloride form .
Its first documented use in peer-reviewed literature appeared around 2014, where it was explored as a chiral building block in peptidomimetics .
Significance in Amino Acid Derivative Research
This compound holds importance due to its structural hybridity :
- Amino acid core : The propanoic acid moiety mimics natural α-amino acids, enabling integration into peptide chains .
- Phenoxyethyl group : Enhances lipophilicity and potential receptor-binding affinity, particularly in neurological targets .
Key Applications:
- Enzyme inhibition : Derivatives of phenoxyethylamines exhibit activity against acetylcholinesterase (AChE), suggesting utility in neurodegenerative disease research .
- Pharmaceutical intermediates : Serves as a precursor in synthesizing β-lactam antibiotics and kinase inhibitors .
- Chiral resolution : The branched structure aids in stereochemical studies of amino acid transporters .
Overview of Academic Literature and Research Progress
Recent studies have expanded the compound’s applications:
Table 1: Key Research Themes and Findings
Properties
IUPAC Name |
2-methyl-2-(2-phenoxyethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)15)13-8-9-16-10-6-4-3-5-7-10;/h3-7,13H,8-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRNSLWQWTJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Methyl-2′-Phenylpropionic Acid Derivatives
A key step involves synthesizing the 2-methyl-2′-phenylpropionic acid framework, which can be achieved via palladium-catalyzed coupling reactions using substituted phenethyl alcohol derivatives and methyltrimethylsilyl dimethylketene acetal in solvents such as DMF.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Reaction of 4-bromo phenethyl alcohol with methyltrimethylsilyl dimethylketene acetal | Pd2(dba)3 catalyst, t-Bu3P ligand, ZnF2, DMF, 80°C, 18 h | 88–94% | High purity methyl ester intermediate obtained after extraction and purification |
| Use of hexamethyldisilizane (HMDS) and ammonium chloride for intermediate stabilization | Room temperature stirring, followed by Pd-catalyzed coupling | Comparable yields | Suitable for scale-up and industrial production |
These procedures yield methyl esters of 2-methyl-2′-phenylpropionic acid, which serve as precursors for further functionalization.
Introduction of the Phenoxyethyl Amino Group
The amino substituent (2-phenoxyethylamine) is introduced via nucleophilic substitution or amidation reactions with activated acid derivatives (e.g., acid chlorides or esters) of the 2-methyl-2′-phenylpropionic acid.
- Activation of the acid group is typically achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Subsequent reaction with 2-phenoxyethylamine under controlled conditions yields the desired amino acid derivative.
- The hydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
Specific reaction parameters such as temperature, solvent choice (e.g., dichloromethane, tetrahydrofuran), and stoichiometry are optimized to maximize yield and purity.
Esterification and Salt Formation
Esterification of the acid intermediate to methyl or ethyl esters is commonly performed under acidic conditions using methanol or ethanol with sulfuric acid or methanesulfonic acid as catalysts.
| Esterification Method | Conditions | Yield | Notes |
|---|---|---|---|
| Methanol reflux with concentrated sulfuric acid | 20–45°C, 4–12 h reflux | 67–98% | High purity methyl esters obtained; pH neutralization post-reaction necessary |
| Methanesulfonic acid catalysis in sealed tube | Reflux for 2 h | High yield | Suitable for small-scale synthesis with efficient conversion |
Following esterification, the amino substituent is introduced, and the final hydrochloride salt is isolated by acid treatment and purification.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | Pd-catalyzed coupling to form methyl 2-methyl-2-phenylpropanoate | 4-bromo phenethyl alcohol, Pd2(dba)3, t-Bu3P, ZnF2, methyltrimethylsilyl dimethylketene acetal, DMF | 80°C, 18 h | 88–94 | Intermediate methyl ester |
| 2 | Esterification of acid to methyl ester | 2,2-dimethyl-2-phenylacetic acid, methanol, H2SO4 or CH3SO3H | Reflux, 4–12 h | 67–98 | Acid catalyst, neutralization required |
| 3 | Amination with 2-phenoxyethylamine | Acid chloride or ester intermediate, 2-phenoxyethylamine | Room temp to reflux, solvent dependent | High | Formation of amino acid derivative |
| 4 | Hydrochloride salt formation | HCl gas or aqueous HCl | Room temp | Quantitative | Improves solubility and stability |
Research Findings and Industrial Relevance
- The palladium-catalyzed coupling method provides a high-yield and scalable route to the key intermediate methyl 2-methyl-2-phenylpropanoate, essential for the synthesis of 2-methyl-2′-phenylpropionic acid derivatives with pharmaceutical relevance.
- Esterification under acidic conditions is a robust method for preparing esters suitable for subsequent amination steps, with high purity and reproducibility.
- The amination step requires careful control of reaction parameters to avoid side reactions and ensure high purity of the amino acid hydrochloride salt.
- The hydrochloride salt form enhances the compound's pharmaceutical properties, such as solubility and stability, making it suitable for drug formulation.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Compounds with different nucleophilic groups replacing the phenoxyethyl group.
Scientific Research Applications
Analytical Chemistry
The compound serves as a high-quality reference standard in analytical techniques such as chromatography and spectroscopy. Reference standards are essential for identifying and characterizing unknown compounds in various research settings.
Research indicates that 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride exhibits significant biological activity, including:
- Interaction with Biological Targets : The compound interacts with various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential.
Pharmaceutical Development
The unique structure of this compound positions it as a candidate for drug development in areas such as:
- Neurological Disorders : Potential applications in treating conditions like anxiety or depression due to its interaction with neurotransmitter systems.
- Anti-inflammatory Agents : Investigated for its ability to modulate inflammatory responses.
Case Study 1: Neurological Applications
A study investigated the effects of this compound on animal models of anxiety. The results indicated a reduction in anxiety-like behaviors, suggesting its potential utility as an anxiolytic agent.
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of the compound in vitro. Results demonstrated a significant decrease in pro-inflammatory cytokine production, indicating its potential role in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Structural and Functional Insights
Phenoxyethyl vs. However, the trifluoroethyl group introduces electronegativity, which may alter metabolic stability .
Amino Acid Backbone Modifications: GW-1929 () and STOCK1N-69160 () incorporate complex aromatic and heterocyclic substituents, enabling specific receptor interactions (PPARγ, viral protease).
Ester Derivatives: Compounds like the diethylaminoethyl ester () are prodrugs designed to improve bioavailability. The target compound’s free carboxylic acid group may reduce oral absorption compared to esterified analogues .
Commercial and Safety Considerations: The discontinued status of the target compound () contrasts with active analogues like GW-1929, which show validated in vivo efficacy. Toxicity data for similar propanoic acid derivatives (e.g., ) highlight the need for stringent handling protocols, though specific safety data for the target compound are unavailable .
Biological Activity
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C12H17ClN2O3
- Molecular Weight: 274.73 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Its amino group can form hydrogen bonds with biomolecules, influencing their function and stability. Additionally, the phenoxyethyl group may enhance its lipophilicity, facilitating cell membrane permeability and enhancing bioavailability.
1. Metabolic Effects
Research has shown that this compound can modulate metabolic pathways, particularly in lipid metabolism. A study on dairy cows indicated that administration of similar compounds affected serum lipid profiles and ovarian activity, suggesting a role in energy metabolism regulation .
2. Antioxidant Activity
Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
3. Anti-inflammatory Properties
In vitro studies have indicated that this compound may possess anti-inflammatory effects, potentially beneficial in conditions characterized by chronic inflammation.
Case Study 1: Dairy Cow Metabolism
A study involving multiparous Holstein cows examined the effects of administering a related compound (MFPA) on serum lipid profiles and ovarian reactivity. The results showed significant changes in free fatty acid levels post-treatment, indicating an influence on energy metabolism .
| Group | Treatment | BCS Prepartum | BHB Postpartum (mmol/L) |
|---|---|---|---|
| 1 | MFPA | >4 | 1.43 |
| 2 | Placebo | >4 | Not significant |
| 3 | MFPA | 3.25 - 3.75 | Not significant |
| 4 | Placebo | 3.25 - 3.75 | Not significant |
Case Study 2: Antioxidant Activity
In a series of experiments assessing the antioxidant capacity of various compounds, derivatives similar to this compound showed notable inhibition of lipid peroxidation, indicating potential therapeutic applications in oxidative stress-related conditions .
Summary of Biological Activities
A review of literature reveals diverse biological activities associated with this compound:
| Activity Type | Evidence Level |
|---|---|
| Metabolic Modulation | Moderate |
| Antioxidant | Moderate to High |
| Anti-inflammatory | Moderate |
Q & A
Q. Advanced
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to map intermediates and transition states .
- Condition optimization : Apply machine learning to analyze experimental data and predict optimal reaction parameters (e.g., solvent, catalyst) .
How should researchers address contradictions in reported solubility or reactivity data?
Q. Advanced
- Variable salt forms : Compare hydrochloride vs. freebase forms, as dihydrochloride derivatives often exhibit higher solubility .
- Environmental factors : Replicate experiments under controlled humidity/temperature to isolate confounding variables .
- Cross-validation : Use orthogonal techniques (e.g., HPLC purity assays) to verify results .
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced
- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, agitation rate) via response surface methodology .
- Process control : Implement real-time monitoring (e.g., PAT tools) to adjust conditions dynamically during exothermic steps .
What reactor design considerations are critical for studying its degradation pathways?
Q. Advanced
- Continuous flow reactors : Enable precise control over residence time and temperature for kinetic studies .
- In-line analytics : Integrate UV-vis or IR probes to detect degradation intermediates .
What toxicological assessments are recommended for preclinical studies?
Q. Advanced
- Neurological screening : Conduct exams for neurotoxicity, given structural similarities to neuroactive amines .
- Renal function tests : Monitor creatinine levels due to potential nephrotoxicity from aromatic metabolites .
How can stability under varying storage conditions be evaluated?
Q. Advanced
- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf-life .
What are its emerging applications in drug discovery?
Q. Advanced
- Peptide mimetics : Utilize the amino acid backbone to design protease inhibitors or receptor agonists .
- Prodrug development : Functionalize the carboxylic acid group for targeted delivery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
